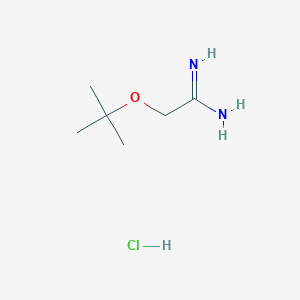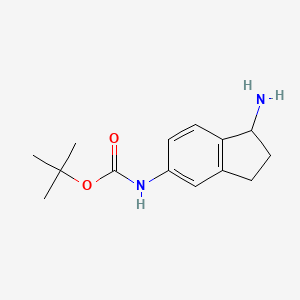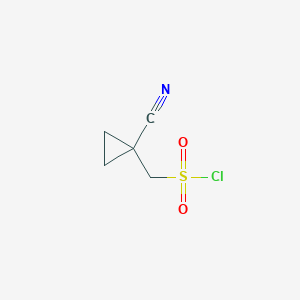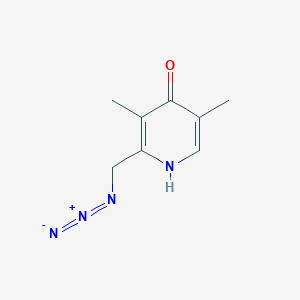
2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid” is a complex organic molecule. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a carbonyl group (C=O), an amino group (NH2), and a carboxylic acid group (COOH). The exact structure and properties would depend on the arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. One possible method could involve the use of Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. The presence of functional groups like carbonyl, amino, and carboxylic acid suggest that it could participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its density, boiling point, refractive index, and more .
Applications De Recherche Scientifique
Synthesis of Modified Peptides and Amino Acid Derivatives
This compound serves as a key intermediate in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, which are evaluated as inhibitors of folate metabolism. These synthesized compounds aid in understanding the biochemical pathway of folate metabolism and its inhibition, which is crucial for the development of therapeutic agents against cancer and autoimmune diseases (Piper et al., 1982).
Investigation of Chemical Synthesis Mechanisms
The compound has been used to explore chemical synthesis mechanisms, such as in the study of ethyl ester synthesis from 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid via Grignard reagent reactions. This research contributes to the broader understanding of reaction pathways and the development of novel synthetic methods for complex organic molecules (Григорян et al., 2011).
Exploration of Molecular Interactions
Research involving the carboxamide derivatives of amino acids, including molecules similar to 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid, focuses on their interaction with proteins such as Bovine Serum Albumin (BSA). These studies are vital for understanding drug-protein interactions, which can inform the design of more efficient and targeted therapeutic agents (Thakare et al., 2018).
Development of Luminescent Materials
In the realm of materials science, derivatives of 4-benzyloxy benzoic acid, which share structural similarities with 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid, have been used to synthesize lanthanide coordination compounds. These compounds are studied for their photophysical properties, contributing to the development of new materials for luminescent applications (Sivakumar et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-cyclohexyl-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h2,5-6,9-10,14,16H,1,3-4,7-8,11-13H2,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIBLMCGEXQOTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)





![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)
![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)


